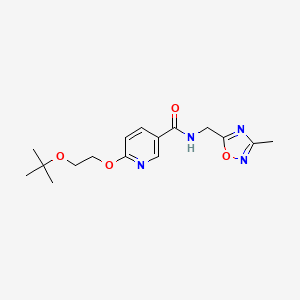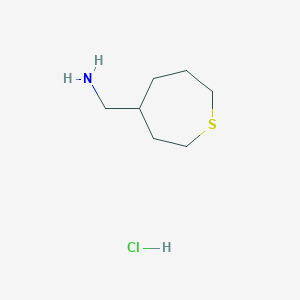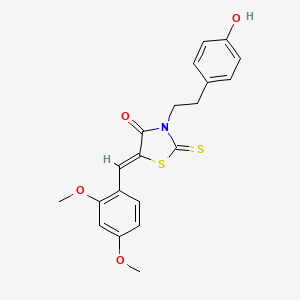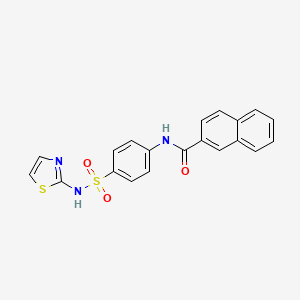![molecular formula C23H19N3O2S B2925777 N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 450371-72-9](/img/no-structure.png)
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MBQ-167 and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Anticonvulsant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. A series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds showed significant anticonvulsant activity. The synthesis involved a multi-step process starting with the reaction between N-methyl isatoic anhydride and the appropriate amino acid, leading to compounds with superior activities compared to reference drugs. This suggests their potential application in developing new antiepileptic treatments (Noureldin et al., 2017).
Antiviral Activities
The antiviral potential of quinazolinone derivatives against a range of respiratory and biodefense viruses has been explored. Compounds synthesized via microwave technique were evaluated for their activity against influenza A, SARS corona, dengue, yellow fever, and other viruses, revealing some derivatives with promising antiviral properties. This highlights the potential for quinazolinone-based compounds in treating viral infections (Selvam et al., 2007).
Antitumor and Anticancer Agents
Several quinazolinone compounds have demonstrated potent antitumor and anticancer activities. For instance, modifications to the quinazolin-4-one structure, aimed at increasing water solubility, resulted in analogs with enhanced cytotoxicity against cancer cell lines, retaining the unique biochemical characteristics of the parent compound. This suggests their applicability as novel antitumor agents (Bavetsias et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity have been reported. Some derivatives exhibited potent antibacterial and antifungal activities, underscoring their potential as new antimicrobial agents. This opens avenues for their use in combating microbial resistance (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory potentials of quinazolinone derivatives linked with 1,3,4-oxadiazole moieties has shown that some compounds possess significant activities. This indicates their potential therapeutic applications in managing pain and inflammation (Dewangan et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with 4-methylbenzylamine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "4-methylbenzylamine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and 4-methylbenzylamine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add benzoyl chloride (1.2 g) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium bicarbonate solution (10%) to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Recrystallize the crude product from ethanol to obtain N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide as a white solid (yield: 80%)." ] } | |
CAS RN |
450371-72-9 |
Product Name |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Molecular Formula |
C23H19N3O2S |
Molecular Weight |
401.48 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
XQJVRNHRALUFHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)
![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)
![1'-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2925704.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925706.png)


![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2925710.png)



![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)